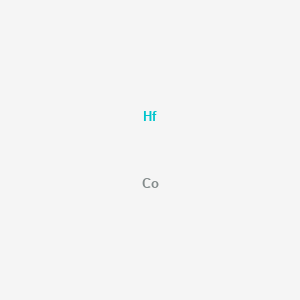
Cobalt;hafnium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and hafnium are transition metals that form a variety of compounds with unique properties. The combination of cobalt and hafnium results in materials that exhibit interesting magnetic, catalytic, and structural characteristics. These compounds are of significant interest in various fields, including materials science, chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and hafnium compounds typically involves the use of organometallic chemistry techniques. Hafnium complexes can be synthesized through bonding with various elements such as carbon, nitrogen, oxygen, phosphorus, and sulfur . Common solvents used in these syntheses include tetrahydrofuran, n-hexane, and toluene, with reaction temperatures ranging from -35°C to 110°C .
Industrial Production Methods: Industrial production of cobalt and hafnium compounds often involves high-temperature processes. For example, hafnium can be alloyed with other metals, including cobalt, through processes that involve heating the metals to high temperatures to form stable alloys . These processes are typically carried out in controlled environments to ensure the purity and stability of the resulting compounds.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt and hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Hafnium, for instance, tends to form inorganic compounds in the oxidation state of +4 and reacts with halogens to form tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and hafnium compounds include halogens, oxygen, and various acids and bases. For example, hafnium reacts with chlorine in the presence of carbon tetrachloride to form hafnium tetrachloride . These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed: The major products formed from the reactions of cobalt and hafnium compounds include various halides, oxides, and carbides. For instance, hafnium tetrachloride and hafnium dioxide are common products formed from the reactions of hafnium with chlorine and oxygen, respectively .
Aplicaciones Científicas De Investigación
Cobalt and hafnium compounds have a wide range of scientific research applications. In chemistry, these compounds are used as catalysts in various reactions, including olefin polymerization . In biology and medicine, cobalt compounds are being investigated for their antimicrobial properties and potential use in drug delivery systems . In industry, hafnium compounds are used in the production of high-temperature ceramics and as components in nuclear reactors due to their high melting points and stability .
Mecanismo De Acción
The mechanism of action of cobalt and hafnium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which inhibits further corrosion . This property makes hafnium compounds particularly useful in high-temperature and corrosive environments. The molecular targets and pathways involved in the actions of these compounds depend on their specific chemical structures and the nature of their interactions with other substances.
Comparación Con Compuestos Similares
Cobalt and hafnium compounds can be compared with similar compounds such as those of zirconium. Due to the lanthanide contraction, the ionic radius of hafnium is almost the same as that of zirconium, resulting in similar chemical and physical properties . hafnium compounds tend to be more stable at higher temperatures and are more resistant to corrosion compared to zirconium compounds . This makes hafnium compounds unique and particularly valuable in applications that require high thermal and chemical stability.
List of Similar Compounds:- Zirconium compounds
- Titanium compounds
- Niobium compounds
These similar compounds share some properties with cobalt and hafnium compounds but differ in their specific applications and stability under various conditions.
Propiedades
Número CAS |
12016-78-3 |
|---|---|
Fórmula molecular |
CoHf |
Peso molecular |
237.42 g/mol |
Nombre IUPAC |
cobalt;hafnium |
InChI |
InChI=1S/Co.Hf |
Clave InChI |
NDRKISKJOAQGIO-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



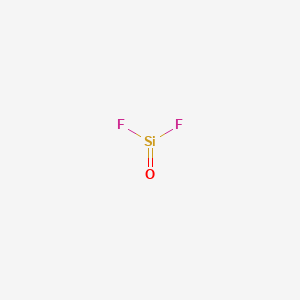
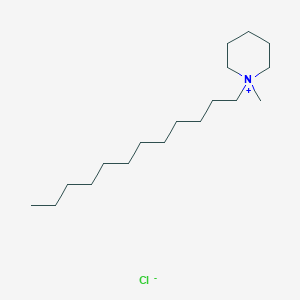
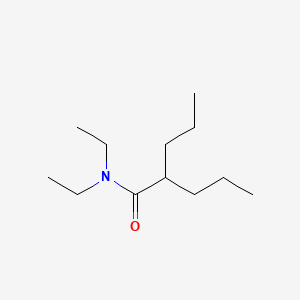
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
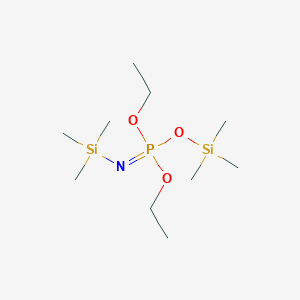
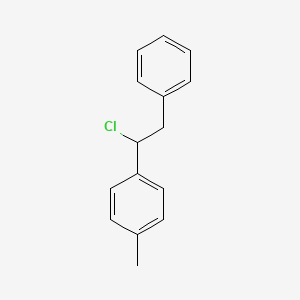
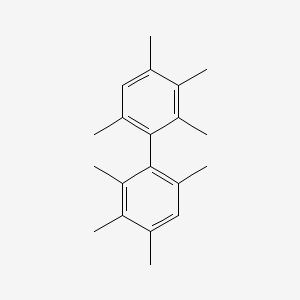
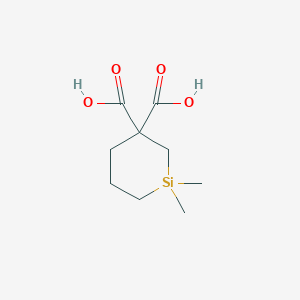
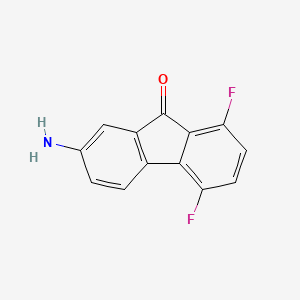
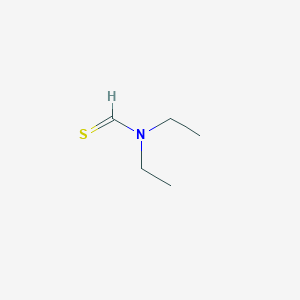
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
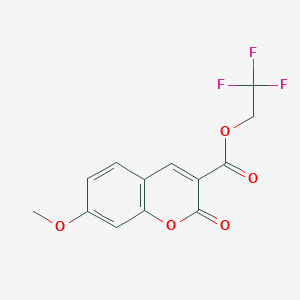
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
